Alloclamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFVIPXDFZTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5107-01-7 (hydrochloride) | |
| Record name | Alloclamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048853 | |
| Record name | Alloclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-77-1 | |
| Record name | Alloclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloclamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOCLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7B263Z7AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Alloclamide Synthesis and Derivatization Strategies
Established Synthetic Pathways for Alloclamide
The synthesis of this compound is typically achieved through a convergent synthetic approach, which involves the preparation of key intermediates followed by their coupling in the final steps. A common and established pathway involves the reaction of a substituted phenoxyacetic acid with a substituted ethylenediamine.
The primary steps are as follows:
O-Alkylation of a Phenol: The synthesis often commences with the O-alkylation of 2-hydroxyphenylacetic acid or its ester derivative. In a representative synthesis, 2-hydroxyphenylacetic acid is treated with 4-methoxybenzyl chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields the intermediate 2-(2-((4-methoxybenzyl)oxy)phenyl)acetic acid.
Amide Coupling: The resulting carboxylic acid intermediate is then coupled with N,N-diethylethylenediamine. This amide bond formation is a critical step and can be facilitated by a variety of coupling agents. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt) are frequently employed to ensure high yields and purity.
An alternative approach involves the initial preparation of an acyl chloride from the carboxylic acid intermediate using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of this activated acyl chloride with N,N-diethylethylenediamine in the presence of a non-nucleophilic base affords this compound.
Table 1: Comparison of Common Amide Coupling Reagents for this compound Synthesis
| Coupling Reagent | Activating Agent | Typical Solvent | Relative Yield | Byproduct |
| EDC | HOBt | Dichloromethane (DCM) | High | Water-soluble urea |
| DCC | DMAP | Dichloromethane (DCM) | High | Insoluble urea |
| HATU | DIPEA | Dimethylformamide (DMF) | Very High | Water-soluble |
| Thionyl Chloride | None | Toluene | Moderate-High | HCl, SO2 (gases) |
Exploration of this compound Derivatives
The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships (SAR) and to develop analogs with altered physicochemical or biological properties.
Rational Design of this compound Analogs
The rational design of this compound analogs focuses on systematic modifications of its core components: the phenoxyacetic acid moiety, the benzyl (B1604629) ether group, and the diethylaminoethyl side chain. rsc.org The goal of such design is often to enhance target affinity, improve pharmacokinetic profiles, or reduce off-target effects.
Key strategies in the rational design of this compound analogs include:
Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring of the phenoxyacetic acid core can modulate electronic properties and steric interactions.
Alteration of the Benzyl Ether: The 4-methoxybenzyl group can be replaced with other substituted benzyl groups or different aromatic systems to probe the binding pocket of a biological target. The methoxy (B1213986) substituent itself can be varied to other alkoxy groups or electron-withdrawing/donating groups.
Variation of the Amine Side Chain: The diethylaminoethyl group is a common target for modification. Altering the length of the alkyl chain or replacing the diethylamino group with other cyclic or acyclic amines (e.g., piperidine, morpholine, pyrrolidine) can significantly impact the compound's basicity and lipophilicity.
Table 2: Examples of Rationally Designed this compound Analogs
| Analog | Modification | Predicted Property Change |
| Analog A | Replacement of 4-methoxybenzyl with 4-chlorobenzyl | Increased lipophilicity, altered electronic interactions |
| Analog B | Replacement of diethylamino with morpholino | Increased polarity, potential for H-bonding |
| Analog C | Introduction of a fluorine atom on the phenoxy ring | Altered metabolic stability and binding affinity |
Isotopic Labeling Techniques for this compound Research
Isotopic labeling is a powerful tool in pharmaceutical research for elucidating metabolic pathways, quantifying bioavailability, and understanding drug-target interactions. musechem.comnih.gov Both stable isotopes and radioisotopes can be incorporated into the this compound structure.
Stable Isotope Labeling: The use of non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is common. wikipedia.org Deuterium labeling, for instance, can be used to create "heavy" versions of this compound for use as internal standards in mass spectrometry-based quantification. nih.gov Furthermore, replacing a hydrogen atom at a site of metabolic transformation with deuterium can slow down its metabolism, a strategy known as the "deuterium effect," which can be used to generate analogs with improved pharmacokinetic properties. nih.gov For this compound, the methylene (B1212753) hydrogens adjacent to the ether oxygen or the N-ethyl groups are potential sites for deuteration.
Radioisotopic Labeling: For more sensitive detection in biological systems, radioisotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be introduced. musechem.com Carbon-14 can be incorporated into the acetamide (B32628) backbone via a ¹⁴C-labeled acetylating agent. Tritium can often be introduced via catalytic tritiation of an unsaturated precursor. These radiolabeled versions are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov
Methodological Advancements in this compound Chemical Preparation
Recent advancements in synthetic organic chemistry offer opportunities to improve the efficiency, scalability, and environmental impact of this compound synthesis.
Flow Chemistry: The transition from batch synthesis to continuous flow processes can offer significant advantages. For the amide coupling step, the use of packed-bed reactors with immobilized coupling reagents can simplify purification by eliminating the need to remove spent reagents from the product stream. This can lead to higher throughput and improved process safety.
Novel Coupling Reagents: The development of new, more efficient, and milder coupling reagents continues to be an area of active research. Reagents that minimize racemization (if chiral centers are present in analogs) and reduce the formation of side products are particularly valuable.
Catalytic Approaches: The exploration of catalytic methods for the O-alkylation and amide formation steps can reduce waste and improve atom economy. For instance, the use of transition-metal catalysts for the C-O bond formation could provide an alternative to traditional Williamson ether synthesis, potentially under milder conditions.
These methodological advancements are crucial for the sustainable and cost-effective production of this compound and its derivatives for further research and development.
Molecular Pharmacology of Alloclamide
Investigation of Molecular Targets and Binding Interactions of Alloclamide
Centrally acting antitussives are known to exert their effects on the cough center in the brainstem. numberanalytics.comnumberanalytics.com The precise molecular targets for many of these agents are still under investigation, but several receptor systems have been implicated, including opioid, sigma, and N-methyl-D-aspartate (NMDA) receptors. numberanalytics.com Given that this compound is a non-opioid antitussive, its action is likely independent of opioid receptors.
As a benzamide (B126) derivative, this compound belongs to a class of compounds known for their diverse pharmacological activities, frequently involving interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov Substituted benzamides, such as sulpiride (B1682569) and metoclopramide, are well-characterized dopamine D2 receptor antagonists. nih.govnih.gov It is plausible that this compound may also exhibit affinity for dopamine receptors, which could contribute to its central effects. The nature of this interaction, whether as an antagonist or a partial agonist, remains to be elucidated.
Furthermore, the documented antihistaminic properties of this compound point towards an interaction with histamine (B1213489) receptors, most likely the H1 subtype, which is a common target for anti-allergy medications. wikipedia.orgdrugbank.com First-generation antihistamines, like chlorpheniramine, are known to cross the blood-brain barrier and cause sedation, an adverse effect also noted for this compound, suggesting a central H1 receptor blockade. wikipedia.org
The binding interactions of this compound with its putative receptor targets would involve the formation of non-covalent bonds, such as hydrogen bonds, ionic interactions, and van der Waals forces, between the functional groups of the drug molecule and the amino acid residues of the receptor's binding pocket. The specific conformation adopted by the flexible side chain of this compound would be crucial for determining its binding affinity and selectivity for different receptors. nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The modulation of intracellular signaling pathways by this compound would be a direct consequence of its interaction with its molecular targets.
If this compound acts as a dopamine D2 receptor antagonist, it would inhibit the Gαi/o-coupled signaling cascade. tandfonline.comresearchgate.net This would lead to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). tandfonline.comfrontiersin.org PKA, in turn, phosphorylates various downstream substrates, including transcription factors, to modulate gene expression and neuronal activity. D2-like receptor antagonism can also affect ion channel activity and other signaling pathways through the liberation of Gβγ subunits. tandfonline.com
Should this compound interact with serotonin receptors, the downstream signaling would depend on the specific receptor subtype involved. For instance, antagonism of 5-HT2 receptors, which are Gαq/11-coupled, would block the activation of phospholipase C (PLC). researchgate.netresearchgate.net This would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the mobilization of intracellular calcium and the activation of protein kinase C (PKC). researchgate.netresearchgate.net
As a histamine H1 receptor antagonist, this compound would block the Gαq/11-coupled signaling pathway typically activated by histamine. mdpi.comfrontiersin.org This would prevent the PLC-mediated increase in intracellular calcium and subsequent activation of PKC, which are responsible for many of the pro-inflammatory and allergic responses mediated by H1 receptors. frontiersin.orgnih.gov
The following table summarizes the potential intracellular signaling pathways modulated by this compound based on its putative receptor targets.
| Putative Receptor Target | G-Protein Coupling | Primary Effector | Key Second Messengers |
| Dopamine D2 Receptor | Gαi/o | Adenylyl Cyclase (inhibition) | cAMP (decrease) |
| Serotonin 5-HT2 Receptor | Gαq/11 | Phospholipase C | IP3, DAG, Ca2+ |
| Histamine H1 Receptor | Gαq/11 | Phospholipase C | IP3, DAG, Ca2+ |
Enzymatic Modulation and Receptor-Ligand Dynamics of this compound
The enzymatic modulation by this compound is not specifically described in the literature. However, some benzamide derivatives have been shown to inhibit enzymes like IMP dehydrogenase, although this is not a typical mechanism for centrally acting drugs. nih.gov It is more likely that the primary pharmacological effects of this compound are mediated through receptor interactions rather than direct enzymatic inhibition.
The receptor-ligand dynamics of this compound would be governed by its affinity (KD) for its target receptors and the rates of association (kon) and dissociation (koff). A high affinity would be characterized by a low KD value, indicating that a low concentration of the drug is required to occupy 50% of the receptors. The kinetics of binding and unbinding would influence the onset and duration of its pharmacological action. For instance, a rapid onset of action would be associated with a high kon, while a longer duration of action might be related to a lower koff.
The concept of allosteric modulation is also relevant, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modulating the affinity or efficacy of the endogenous ligand. nih.gov It is conceivable that this compound could act as an allosteric modulator at one or more of its putative receptor targets, although there is no direct evidence to support this.
Comparative Analysis with Structurally Related Pharmacological Agents
To better understand the potential molecular pharmacology of this compound, it is useful to compare it with structurally related benzamide derivatives and other relevant compounds for which more data are available.
Metoclopramide is a substituted benzamide that acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist and 5-HT3 receptor antagonist. drugbank.comnih.gov Its D2 antagonism is responsible for its antiemetic effects, while its serotonergic activity contributes to its prokinetic effects on the gastrointestinal tract. drugbank.com
Sulpiride is another benzamide derivative that is a selective antagonist of dopamine D2 and D3 receptors. nih.govpatsnap.com It is used as an antipsychotic and antidepressant. Unlike many other antipsychotics, it has low affinity for adrenergic, cholinergic, and serotonergic receptors. nih.gov
Cisapride is a benzamide derivative that acts as a serotonin 5-HT4 receptor agonist, promoting the release of acetylcholine (B1216132) in the enteric nervous system to increase gastrointestinal motility. wikipedia.orgdrugbank.comnih.govnih.gov
Chlorpheniramine is a first-generation antihistamine that is structurally different from the benzamides but is relevant due to this compound's antihistaminic properties. It is a potent inverse agonist of the histamine H1 receptor and also possesses weak anticholinergic activity. wikipedia.orgdrugbank.comresearchgate.net
The following interactive data table provides a comparative overview of the receptor binding profiles of these compounds.
| Compound | Primary Receptor Target(s) | Primary Mechanism of Action |
| This compound | Putative: Dopamine D2, Serotonin (subtype unknown), Histamine H1 | Putative: Antagonist |
| Metoclopramide | Dopamine D2, Serotonin 5-HT4, Serotonin 5-HT3 | Antagonist (D2, 5-HT3), Agonist (5-HT4) |
| Sulpiride | Dopamine D2, Dopamine D3 | Antagonist |
| Cisapride | Serotonin 5-HT4 | Agonist |
| Chlorpheniramine | Histamine H1 | Inverse Agonist |
This comparative analysis highlights the diversity of pharmacological actions within the benzamide class and provides a basis for postulating the molecular mechanisms of this compound. Its combined antitussive and antihistamine effects suggest a multi-target profile that likely includes antagonism of central histamine H1 receptors and potentially modulation of dopamine and/or serotonin receptors involved in the central regulation of the cough reflex. Definitive elucidation of this compound's molecular pharmacology will require dedicated receptor binding and signal transduction studies.
Structure Activity Relationship Sar Studies of Alloclamide
Elucidating Key Pharmacophoric Features of Alloclamide
A pharmacophore is an abstract description of molecular features that are necessary for a drug to interact with a specific biological target and trigger a biological response. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.govresearchgate.net
For a compound like this compound, a hypothetical SAR study would involve synthesizing a series of analogs where specific parts of the molecule are altered. For instance, the chloro-substituent on the benzene (B151609) ring, the allyloxy group, and the diethylaminoethyl amide side chain would be systematically modified. nih.gov By comparing the biological activity of these analogs, researchers could deduce the importance of each functional group.
Key hypothetical pharmacophoric features for this compound could include:
Aromatic Ring: The substituted benzene ring likely engages in π-π stacking or hydrophobic interactions within the target's binding pocket.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor, which could be crucial for anchoring the molecule to its biological target.
Ionizable Group: The tertiary amine in the diethylaminoethyl chain would be protonated at physiological pH, allowing for potential ionic interactions with negatively charged amino acid residues in the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—to predict the activity of new, unsynthesized analogs. jocpr.comnih.gov This predictive capability helps to prioritize the synthesis of the most promising compounds, thereby saving time and resources. jocpr.com
For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that best correlates these descriptors with the measured biological activity (e.g., antitussive potency). nih.gov
Hypothetical QSAR Data for this compound Analogs
Spectral Structure-Activity Relationship (S-SAR) Analysis in this compound Research
Spectral Structure-Activity Relationship (S-SAR) is a more niche methodology that attempts to correlate features from various types of molecular spectra (e.g., NMR, IR, Mass Spectrometry) with biological activity. The underlying principle is that the spectra indirectly encode structural and electronic information that may be relevant to the drug-target interaction. This approach is less common than traditional QSAR, and no specific applications to this compound research were found.
Computational Chemistry Approaches in this compound SAR Development
Computational chemistry provides powerful tools to investigate SAR at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govplos.org The primary goal of docking is to predict the binding mode and affinity of a ligand to its target. chemmethod.com This information can rationalize observed SAR and guide the design of more potent inhibitors. A docking study of this compound would require a three-dimensional structure of its biological target. The simulation would then place this compound into the active site of the target in various possible conformations and score them based on how well they fit and interact with the protein.
Hypothetical Docking Results for this compound Analogs
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. nih.govdovepress.com Unlike the static picture from molecular docking, MD simulations can reveal the flexibility of the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. chemmethod.comnih.gov An MD simulation of this compound bound to its target would start with the best-docked pose and simulate the movements of all atoms over a period of nanoseconds to microseconds. plos.org This can confirm the stability of key interactions predicted by docking and provide a more accurate estimation of the binding free energy.
In Vitro Research Methodologies for Alloclamide
Cell-Based Assays for Biological Activity Profiling
Cell-based assays are fundamental tools for the initial characterization of a compound's biological activity. nih.gov These assays utilize living cells to assess the effects of the compound on various cellular processes. A primary goal is to determine the compound's potency and efficacy in a cellular context.
Commonly employed assays include:
Proliferation and Viability Assays: These determine the effect of a compound on cell growth and survival. Techniques such as MTS or MTT assays measure metabolic activity as an indicator of cell viability, while methods like trypan blue exclusion directly count live and dead cells.
Apoptosis Assays: If a compound inhibits proliferation, it is crucial to understand the mechanism. Assays for caspase-3 and -7 activity, or methods like Annexin V staining, can reveal if the compound induces programmed cell death (apoptosis). nih.gov
Cytotoxicity Assays: These assays measure the degree to which a compound is toxic to cells. Lactate dehydrogenase (LDH) release assays, for instance, quantify membrane damage. researchgate.net
Phenotypic Screening: High-content imaging and "Cell Painting" assays allow for the visualization and quantification of various cellular features (e.g., morphology of the nucleus, mitochondria, cytoskeleton) upon compound treatment. nih.gov This provides an unbiased, data-rich profile of the compound's effects.
Table 1: Representative Cell-Based Assays for Initial Compound Profiling
| Assay Type | Parameter Measured | Example Method |
| Proliferation | Cell growth over time | IncuCyte® Live-Cell Analysis |
| Viability | Metabolic activity | MTS/MTT Assay |
| Apoptosis | Caspase activation | Caspase-Glo® 3/7 Assay |
| Cytotoxicity | Membrane integrity | LDH Release Assay |
| Phenotypic Profile | Morphological changes | Cell Painting |
Biochemical Assays for Target Interaction Analysis
Once a biological effect is observed in cell-based assays, the next step is to identify the specific molecular target(s) of the compound. Biochemical assays use purified cellular components, such as proteins, to directly measure the interaction between the compound and its putative target. nih.gov
Key methodologies include:
Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine inhibition or activation. mdpi.com
Receptor-Ligand Binding Assays: These assays quantify the binding of a compound to a specific receptor. Radioligand binding assays or fluorescence polarization are common techniques. mdpi.com
Protein-Protein Interaction (PPI) Assays: Many cellular processes are regulated by interactions between proteins. Assays can be designed to screen for compounds that disrupt or stabilize these interactions. nih.govdigitellinc.com Technologies like FRET (Fluorescence Resonance Energy Transfer) or AlphaLISA® are often used.
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the binding affinity, kinetics, and thermodynamics of the compound-target interaction. youtube.com
Table 2: Common Biochemical Assays for Target Validation
| Assay Type | Purpose | Example Technique |
| Enzymatic Assay | Measure enzyme inhibition/activation | Kinase activity assay |
| Binding Assay | Quantify binding to a target protein | Radioligand displacement |
| PPI Assay | Measure disruption/stabilization of a protein complex | Co-Immunoprecipitation (Co-IP) |
| Biophysical Analysis | Characterize binding kinetics and affinity | Surface Plasmon Resonance (SPR) |
Advanced In Vitro Model Systems in Research
To better mimic the complexity of human tissues, researchers are increasingly turning to advanced in-vitro models, such as 3D cell cultures and organoids. nih.gov These models provide a more physiologically relevant environment compared to traditional 2D monolayer cultures. nih.gov
Characterization in Defined Cell Culture Systems
The transition from 2D to 3D culture represents a significant step up in biological complexity. In defined 3D culture systems, such as spheroids grown in hydrogels, researchers can evaluate a compound's effects on multicellular structures. mdpi.comoncohemakey.com This can reveal differences in compound penetration, efficacy, and resistance that are not apparent in 2D models. nih.gov For example, cancer cells grown as 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to the same cells grown in a monolayer. oncohemakey.com Characterization in these systems involves analyzing cell viability, apoptosis, and the expression of relevant biomarkers within the 3D structure.
Explorations in Organoid and 3D Culture Models
Organoids are self-organizing, 3D structures grown from stem cells that can recapitulate the architecture and function of a specific organ. nih.govnih.gov Patient-derived organoids, in particular, hold immense promise for personalized medicine, allowing for the testing of compounds on "mini-organs" that reflect a specific patient's biology. nih.govyoutube.com
For a novel compound, research in organoid models would involve:
Efficacy Testing: Assessing the compound's ability to elicit a desired effect (e.g., kill cancer cells in a tumor organoid, restore function in a diseased-tissue organoid).
Comparative Studies: Comparing the compound's effects in organoids derived from healthy versus diseased tissue to assess therapeutic index.
Mechanism of Action Studies: Investigating how the compound alters the complex cellular interactions and signaling pathways within the organoid structure. researchgate.net
The use of these advanced models is critical for validating findings from simpler assays and for gaining a more accurate prediction of how a compound might behave in a whole organism. nih.gov
Preclinical Research Utilizing Animal Models for Alloclamide
Selection and Utility of Diverse Animal Models in Alloclamide Pharmacological Research
The selection of appropriate animal models is a cornerstone of meaningful pharmacological research. For this compound, a variety of species have been employed, each chosen for their specific physiological and genetic characteristics that mimic human conditions or responses. The primary models have included rodents, such as rats and mice, and non-rodent species like ferrets and dogs.
Rodents, particularly Sprague-Dawley rats, are frequently utilized in the initial stages of pharmacokinetic studies due to their well-characterized metabolic pathways and the extensive historical data available for this species nih.gov. Their small size and relatively low cost also make them suitable for initial screening and dose-ranging studies semanticscholar.org. Mice are also invaluable, especially in the context of genetic manipulation, as they share a significant portion of their DNA with humans, allowing for the creation of "humanized" models of disease nih.gov.
For investigating specific pharmacological effects, such as the antiemetic properties of a compound, the choice of animal model is critical. While rodents lack a vomiting reflex, they exhibit pica behavior (the consumption of non-nutritive substances like kaolin), which is considered a surrogate marker for nausea nih.gov. However, for a more direct assessment of emesis, species with a well-developed vomiting reflex are necessary. Ferrets have become a preferred model in emesis research due to their robust and predictable emetic response to various stimuli, including chemotherapeutic agents nih.govvetscraft.com. Their response has shown good translational potential to human outcomes nih.gov. Dogs, particularly Beagles, have also been historically used in emesis studies and for assessing the effects of compounds on the gastrointestinal system nih.govvetscraft.comslideshare.net.
The utility of these diverse models lies in the comprehensive data they provide. Rodent models offer foundational pharmacokinetic and initial efficacy data, while larger, non-rodent models provide more clinically relevant information on specific pharmacological actions like antiemetic effects.
Genetic Manipulation and Transgenic Models in this compound Evaluation
The advent of genetic engineering has revolutionized preclinical research, allowing for the creation of highly specific animal models of human diseases nih.govmsdvetmanual.comresearchgate.net. Transgenic animals, in which foreign DNA has been inserted into their genome, and knockout models, where a specific gene has been inactivated, are invaluable tools for understanding disease mechanisms and evaluating the efficacy of new drugs nih.govnih.gov.
While specific transgenic models developed exclusively for this compound research are not detailed in the available literature, the principles of their application are well-established. For example, if this compound is hypothesized to act on a specific receptor, a knockout mouse lacking that receptor could be used. If this compound still produces its effect in these mice, it would suggest an alternative mechanism of action. Conversely, if the effect is abolished, it would confirm the involvement of that receptor.
"Humanized" mice are another powerful tool. These are animals into which human genes, cells, or tissues have been introduced nih.govresearchgate.net. For instance, if this compound targets a human-specific protein, a mouse model could be engineered to express that human protein, allowing for in-vivo testing of the compound's interaction with its intended human target. The use of such models increases the predictive value of preclinical studies for human clinical trials nih.gov.
The process of creating transgenic animals involves techniques like DNA microinjection into pronuclei or the use of viral vectors to deliver the genetic material mdpi.com. These genetically modified animals can serve as living test tubes, providing insights into the molecular mechanisms of drug action that would be impossible to obtain otherwise.
Methodological Considerations for In Vivo this compound Studies
The design and execution of in-vivo studies are governed by strict methodological considerations to ensure the validity, reproducibility, and ethical conduct of the research nih.govavidityscience.co.jp.
A fundamental aspect is the proper design of the study, including the choice of appropriate animal models, sample size calculation to ensure statistical power, and randomization of animals to different treatment groups to minimize bias avidityscience.co.jpmdpi.com. Blinding of the investigators to the treatment allocation is another crucial step to prevent observer bias, particularly when assessing behavioral outcomes avidityscience.co.jp.
For pharmacokinetic studies, a key consideration is the route and method of drug administration, as this can significantly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Serial blood sampling is performed to determine the concentration-time profile of the drug in plasma, from which critical parameters like half-life, clearance, and volume of distribution are calculated nih.gov. Tissue distribution studies are also conducted to understand where the compound accumulates in the body nih.govmdpi.com.
In pharmacodynamic studies, the endpoints must be clearly defined and objectively measured. For example, in emesis studies, this would involve counting the number of retches and vomits over a specified period vetscraft.comnih.gov. For studies on nausea in rats, the amount of kaolin (B608303) consumed is the primary endpoint nih.gov.
Ethical considerations are paramount in all animal research. All procedures must be designed to minimize pain and distress to the animals, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement). This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to be as humane as possible.
The following table summarizes key methodological considerations for in vivo studies:
| Consideration | Description | Importance |
| Animal Model Selection | Choosing the most appropriate species and strain based on the research question. | Ensures the biological relevance of the study to the human condition. |
| Sample Size Calculation | Determining the number of animals per group needed for statistical significance. | Avoids unnecessary animal use and ensures the study can detect a true effect. |
| Randomization | Assigning animals to treatment groups by chance. | Minimizes selection bias and ensures groups are comparable at baseline. |
| Blinding | Concealing the treatment allocation from investigators and animal handlers. | Reduces observer bias in the assessment of outcomes. |
| Route of Administration | The method by which the compound is given (e.g., oral, intravenous). | Affects the pharmacokinetic profile and bioavailability of the compound. avidityscience.co.jp |
| Endpoint Measurement | The specific outcomes being measured (e.g., number of emetic events, plasma concentration). | Must be objective, reliable, and relevant to the study's aims. |
| Ethical Conduct | Adherence to guidelines for the humane care and use of animals. | A moral and legal obligation to minimize animal suffering. |
By adhering to these rigorous methodological standards, the preclinical in-vivo evaluation of this compound can provide a solid foundation of data to support its potential progression into clinical development.
Analytical and Characterization Techniques for Alloclamide Research
Chromatographic Separations in Alloclamide Analysis
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures, such as reaction byproducts or biological matrices. The choice between liquid or gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like this compound. libretexts.orgresearchgate.net It is particularly suitable for compounds that are not easily volatilized. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of benzamide (B126) derivatives. nih.gov
In a typical RP-HPLC setup for this compound, a non-polar stationary phase (such as a C18 column) would be used with a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The gradient or isocratic elution would be optimized to achieve a good separation of this compound from any impurities. Detection is often accomplished using a UV detector, set at a wavelength where the aromatic ring of this compound exhibits strong absorbance. libretexts.org
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for separation. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Detector | UV-Vis Diode Array Detector (DAD) | Detects and quantifies the analyte based on UV absorbance. |
| Wavelength | ~254 nm (predicted) | Wavelength for maximum absorbance of the analyte. |
| Retention Time | Compound-specific | The time it takes for this compound to elute from the column. |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and thermally stable compounds. libretexts.org For a compound like this compound, GC-MS analysis would involve injecting a vaporized sample into a GC column. whitman.edu The compound would travel through the column, separating from other volatile components based on its boiling point and interaction with the stationary phase. nih.gov
Upon exiting the column, the this compound molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible pattern, which serves as a chemical "fingerprint." libretexts.org The resulting mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z), allows for the unambiguous identification of the compound. While direct analysis is possible, derivatization may sometimes be employed to enhance volatility and improve chromatographic peak shape. whitman.edu
Spectrometric Characterization Methods for this compound
Spectrometric methods provide detailed information about the molecular weight and structural features of this compound.
Mass Spectrometry (MS) and Electrospray Ionization (ESI-MS) of this compound
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound, often in conjunction with liquid chromatography (LC-MS). chemspider.com In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, forming charged droplets that evaporate to produce protonated molecules [M+H]+. ncsu.edu
For this compound (C₁₆H₂₃ClN₂O₂), the expected monoisotopic mass is approximately 310.14 g/mol . organicchemistrydata.org ESI-MS would be expected to show a prominent ion peak at m/z 311.15, corresponding to the protonated molecule. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. oregonstate.edu This fragmentation provides valuable information about the connectivity of the atoms within the molecule. researchgate.netshu.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. universallab.org Both ¹H NMR and ¹³C NMR spectra would be required to fully characterize this compound.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the protons of the allyloxy group, the diethylaminoethyl side chain, and the amide N-H proton. ncsu.eduvscht.cz The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Each unique carbon atom in the this compound structure would give a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| Allyl -OCH₂- | ~4.6 | Doublet |
| Allyl -CH= | 5.9 - 6.1 | Multiplet |
| Allyl =CH₂ | 5.2 - 5.4 | Multiplet |
| -NH-CH₂- | ~3.5 | Quartet |
| -CH₂-N(CH₂CH₃)₂ | ~2.7 | Triplet |
| -N(CH₂CH₃)₂ | ~2.6 | Quartet |
| -N(CH₂CH₃)₂ | ~1.1 | Triplet |
| Amide -NH- | 8.0 - 8.5 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy in this compound Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups.
Key expected peaks would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, the C-O-C stretch of the ether linkage, C=C stretching from the aromatic ring and allyl group, and C-H stretching vibrations from both aromatic and aliphatic parts of the molecule. libretexts.org The presence and position of these peaks can confirm the structural integrity of the compound.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide | N-H Stretch | 3350 - 3250 (Broad) |
| Amide | C=O Stretch | 1680 - 1630 (Strong) |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Aliphatic | C-H Stretch | 2970 - 2850 |
| Ether | C-O-C Stretch | 1260 - 1000 |
| Allyl Group | =C-H Stretch | 3080 - 3010 |
| Allyl Group | C=C Stretch | 1650 - 1630 |
| Chloroalkane | C-Cl Stretch | 800 - 600 |
Hyphenated Analytical Techniques for Comprehensive this compound Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed characterization of pharmaceutical compounds. ijnrd.orglongdom.orgnih.gov These techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), provide both separation of components in a mixture and their structural identification. ijnrd.orglongdom.orgnih.gov
In pharmaceutical analysis, LC-MS is widely used for its high sensitivity and selectivity in identifying and quantifying compounds in complex matrices. longdom.org GC-MS is particularly effective for volatile and semi-volatile compounds. longdom.org More advanced hyphenated systems like LC-NMR-MS can provide even more comprehensive structural information. nih.gov
Despite the broad applicability of these techniques, a review of available scientific literature did not yield specific studies detailing the use of these hyphenated methods for the comprehensive characterization of this compound. Research findings, such as retention times, mass fragmentation patterns, or NMR spectral data obtained from hyphenated analyses of this compound, are not documented in the accessible literature. Therefore, a data table of such findings cannot be generated.
Advanced Methodologies for this compound Microparticle and Formulation Analysis
The analysis of microparticles and pharmaceutical formulations is critical for ensuring product quality, controlling drug release, and understanding in-vivo performance. Advanced methodologies are employed to characterize various attributes of microparticles, including their size, morphology, and drug content.
Common techniques for the analysis of pharmaceutical microparticles include:
Particle Size Distribution Analysis: Laser diffraction is a standard method to determine the mean diameter and size distribution of microparticles. brieflands.com
Surface Morphology: Scanning Electron Microscopy (SEM) is frequently used to visualize the surface topography and shape of microparticles. brieflands.com
Drug Content and Encapsulation Efficiency: This often involves dissolving the microparticles in a suitable solvent and quantifying the drug concentration using techniques like High-Performance Liquid Chromatography (HPLC). brieflands.com
In-situ Analysis: Raman microscopy has emerged as a valuable non-destructive technique for the in-situ identification and quantitative analysis of chemical components within microparticles and formulations, even within their final packaging. nih.govnih.gov
While these methodologies are standard in pharmaceutical development for various drug-loaded microparticles brieflands.commdpi.com, specific research applying these advanced techniques to this compound microparticles or formulations is not described in the available literature. There are no published studies detailing the development, characterization, or analysis of this compound in a microparticle delivery system. Consequently, detailed research findings and a corresponding data table for this compound microparticle analysis cannot be provided.
Future Directions and Emerging Research Avenues for Alloclamide
Integration of Omics Technologies in Alloclamide Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidating the mechanisms of action, identifying biomarkers, and discovering new therapeutic applications for chemical compounds. For a compound like this compound, where detailed biological data is sparse, an omics-driven approach would be a logical next step.
Genomics and Transcriptomics: These technologies could be employed to understand how this compound influences gene expression. For instance, treating cell lines or animal models with this compound and subsequently analyzing changes in the transcriptome could reveal the cellular pathways it modulates. This could help in identifying its primary molecular targets and off-target effects.
Proteomics: Proteomic studies can identify the proteins that directly interact with this compound or whose expression levels are altered upon treatment. This can provide crucial insights into its mechanism of action. Techniques such as thermal proteome profiling or chemical proteomics could pinpoint direct binding partners, offering a more precise understanding of its biological function.
Metabolomics: By analyzing the global changes in metabolite profiles within a biological system following exposure to this compound, metabolomics can shed light on its effects on metabolic pathways. This is particularly relevant for understanding both its therapeutic effects and potential toxicity. univr.it For example, studies on other benzamide (B126) derivatives have utilized metabolomics to investigate their therapeutic mechanisms. zamann-pharma.com
A multi-omics approach, integrating data from these different levels of biological organization, would provide a comprehensive systems-level understanding of this compound's biological impact.
Advanced Computational and Data Science Applications for this compound Discovery
Computational chemistry and data science are integral to modern drug discovery and development, offering ways to accelerate research and reduce costs. frontiersin.org For this compound and its derivatives, these tools can be pivotal in predicting properties, optimizing structures, and identifying new potential uses.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to other benzamide derivatives to understand the structural requirements for their biological activity. nih.gov A similar approach for this compound could help in designing new analogues with enhanced potency and selectivity.
Molecular Docking and Virtual Screening: These computational techniques can predict how this compound and its virtual derivatives bind to potential protein targets. beilstein-journals.org For instance, molecular docking studies on benzamide derivatives have been used to identify potential inhibitors for enzymes like acetylcholinesterase and β-secretase, which are relevant in Alzheimer's disease research. mdpi.com Virtual screening of large compound libraries could also identify other compounds with similar predicted activity to this compound, or new targets for this compound itself. nih.gov
The table below summarizes computational approaches that have been applied to benzamide derivatives and could be pivotal for future this compound research.
| Computational Method | Application in Benzamide Research | Potential for this compound |
| 3D-QSAR | Elucidating structure-activity relationships for glucokinase activators. nih.gov | Designing more potent and selective this compound analogues. |
| Molecular Docking | Predicting binding modes to enzymes like acetylcholinesterase and FtsZ. mdpi.comnih.gov | Identifying potential biological targets for this compound. |
| Virtual Screening | Identifying new hit compounds from large chemical databases. nih.gov | Discovering novel therapeutic applications for this compound. |
| ADME Prediction | Evaluating the drug-like properties of new synthetic derivatives. nih.gov | Assessing the pharmacokinetic profile of potential this compound-based drug candidates. |
Development of Novel Research Tools and Methodologies for this compound
Advancements in chemical synthesis and screening technologies provide new opportunities for exploring the chemical space around this compound and for identifying new bioactive compounds.
Novel Synthesis Methods: The development of more efficient and versatile synthetic routes for benzamide derivatives is an active area of research. researchgate.netnanobioletters.com These new methodologies could be adapted for the synthesis of a diverse library of this compound analogues, which could then be screened for a wide range of biological activities. For example, novel methods for preparing benzamide derivatives have been developed to improve yield and simplify purification processes. google.comgoogle.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds for a specific biological activity. epo.org A library of this compound derivatives could be subjected to HTS against a panel of disease-relevant targets to identify potential therapeutic leads. The EPA's ToxCast program, for instance, uses HTS methods to prioritize chemicals for further toxicological testing, and this compound is listed in their databases. habitablefuture.org
Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of related compounds, which can be invaluable for structure-activity relationship studies. epo.org Applying combinatorial chemistry to the this compound scaffold could efficiently generate a library of derivatives for biological screening.
Collaborative Research Initiatives and Data Sharing in this compound Science
The complexity of modern pharmaceutical research necessitates collaboration and open data sharing to accelerate progress. For a compound with limited public data like this compound, such initiatives would be particularly beneficial.
Open Data Platforms: Public repositories like PubChem and ChEMBL are crucial for sharing chemical and biological data. nih.gov Greater deposition of experimental data on this compound into these databases would make the information more findable, accessible, interoperable, and reusable (FAIR), stimulating further research. galaxyproject.org
Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government research bodies can pool resources and expertise. zamann-pharma.comchemistryworld.com Such partnerships could facilitate comprehensive studies on this compound, from basic research to preclinical development.
Consortia for Data Sharing: Initiatives where multiple research groups or companies agree to share pre-competitive data can significantly advance a field. nih.gov A consortium focused on benzamide derivatives, including this compound, could help in building more robust computational models and in identifying common safety or efficacy signals.
The following table highlights key data sharing initiatives and their relevance to future this compound research.
| Initiative/Platform | Description | Relevance for this compound Research |
| PubChem | A public repository of chemical and biological data from various sources. nih.gov | Centralizing information on this compound's properties and any new biological data. |
| ChEMBL | A database of bioactive drug-like small molecules, it contains 2D structures, calculated properties and abstracted bioactivities. nih.gov | Providing a source of curated data for computational modeling of this compound and its analogues. |
| Open Reaction Database | An open-access repository for chemical reaction data. nih.gov | Sharing detailed synthetic protocols for this compound and its derivatives. |
| Industry Consortia | Collaborative projects between pharmaceutical companies to share pre-competitive data. chemistryworld.com | Accelerating the discovery of new therapeutic uses for benzamide compounds. |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Alloclamide?
this compound (C₁₆H₂₃ClN₂O₂) is synthesized via condensation of 4-chloro-2-(allyloxy)benzoic acid with 2-(diethylamino)ethylamine, followed by purification via recrystallization in ethanol . Characterization requires:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., allyloxy protons at δ 5.8–6.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) to verify purity (>98%) using a C18 column and methanol/water mobile phase .
- Mass Spectrometry (MS) to confirm molecular mass (318.84 g/mol for the base; 355.30 g/mol for the hydrochloride salt) .
Q. How should researchers design studies to evaluate this compound’s antitussive mechanism of action?
- In vitro models : Use guinea pig tracheal smooth muscle preparations to assess suppression of bradykinin-induced contractions, comparing results to codeine .
- In vivo models : Employ citric acid-induced cough reflex assays in rodents, with dose-response curves (e.g., 0.1–10 mg/kg) to quantify efficacy .
- Receptor binding assays : Screen for affinity at histamine H₁ or opioid receptors to clarify secondary pharmacological effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s antihistaminic activity be resolved?
Discrepancies in antihistaminic potency (e.g., conflicting IC₅₀ values across studies) may arise from:
- Assay variability : Standardize histamine-induced bronchoconstriction protocols across labs .
- Species-specific responses : Compare murine, rat, and primate models to identify interspecies differences .
- Metabolite interference : Use LC-MS/MS to quantify active metabolites (e.g., N-deethylated derivatives) in plasma .
Q. What strategies optimize this compound’s pharmacokinetic profile for sustained antitussive effects?
- Formulation studies : Develop extended-release tablets using hydroxypropyl methylcellulose (HPMC) matrices to prolong Tₘₐₓ .
- Prodrug design : Synthesize ester derivatives (e.g., acetylated this compound) to enhance oral bioavailability .
- Tissue distribution analysis : Radiolabel this compound with ¹⁴C and track accumulation in lung tissue via autoradiography .
Q. How can researchers address gaps in this compound’s safety data for translational applications?
- Toxicogenomics : Perform RNA sequencing on hepatocyte cultures to identify CYP450-related toxicity pathways .
- Chronic toxicity studies : Administer this compound hydrochloride (1–50 mg/kg/day) to rats for 6 months, monitoring renal/hepatic biomarkers .
- Drug interaction screens : Test combinatory effects with NSAIDs or antihypertensives using human liver microsomes .
Methodological and Regulatory Considerations
Q. What regulatory frameworks govern this compound’s use in preclinical research?
- FDA compliance : Use the Unique Ingredient Identifier (UNII: H7B263Z7AQ) for drug registration .
- EMA requirements : Adhere to XEVMPD coding (SUB05335MIG) for antitussive agent categorization .
- Ethical protocols : Follow OECD Guidelines 407/408 for acute/chronic toxicity testing .
Q. How should conflicting structural data (e.g., SMILES notation discrepancies) be resolved?
- Computational validation : Compare experimental NMR data with in silico predictions from tools like ChemDraw or ACD/Labs .
- Crystallography : Resolve X-ray diffraction data for the hydrochloride salt to confirm bond angles/planarity .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with post-hoc tests : Compare efficacy across doses in cough suppression assays .
- Meta-analysis : Pool data from 5+ studies to calculate pooled effect sizes (e.g., Cohen’s d) .
Q. How can researchers ensure reproducibility in this compound studies?
- Open science practices : Share raw NMR/MS spectra via repositories like Zenodo .
- Detailed protocols : Document synthesis steps, including solvent purity (e.g., ≥99.9% ethanol) and reaction temperatures (±1°C) .
- Negative controls : Include vehicle-treated groups in all in vivo/in vitro experiments .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
